N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C13H15N3O2S/c1-3-8-18-11-7-5-4-6-10(11)12(17)15-13-14-9(2)16-19-13/h4-7H,3,8H2,1-2H3,(H,14,15,16,17) |
InChI Key |
DGFIXUYRLROJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of microbial enzymes, resulting in the inhibition of microbial growth. Additionally, the compound can interact with cellular receptors or signaling pathways, leading to the modulation of cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide
- N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-ethoxybenzamide
- N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-butoxybenzamide
Uniqueness
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide is unique due to its specific structural features, such as the presence of a propoxy group attached to the benzamide moiety. This structural modification can influence the compound’s physicochemical properties, biological activities, and interactions with molecular targets. Compared to its analogs, the propoxy derivative may exhibit enhanced solubility, stability, and bioavailability, making it a more promising candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
